2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene
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Overview
Description
2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene is an aromatic compound with a benzene ring substituted by two chlorine atoms, a nitro group, and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene typically involves electrophilic aromatic substitution reactionsThe nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or potassium thiolate in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2,3-Dichloro-1-amino-4-(propan-2-yloxy)benzene.
Substitution: 2,3-Dichloro-1-nitro-4-(alkylthio)benzene or 2,3-Dichloro-1-nitro-4-(alkoxy)benzene.
Oxidation: 2,3-Dichloro-1-nitro-4-(propan-2-one)benzene.
Scientific Research Applications
2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-nitrobenzene: Similar structure but lacks the propan-2-yloxy group.
1,2-Dichloro-4-nitrobenzene: Similar structure but with different positions of chlorine and nitro groups.
1,4-Dichloro-2-nitrobenzene: Similar structure but with different positions of chlorine and nitro groups.
Uniqueness
2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-dichloro-1-nitro-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-5(2)15-7-4-3-6(12(13)14)8(10)9(7)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPESCWVLWYRRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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